2,3,6-Trifluoropyridine
Overview
Description
2,3,6-Trifluoropyridine is a fluorinated pyridine derivative, a class of compounds known for their significance in the synthesis of various chemicals, including pesticides and pharmaceuticals. The presence of fluorine atoms in the pyridine ring can significantly alter the chemical and physical properties of these molecules, making them valuable in different chemical applications.
Synthesis Analysis
The synthesis of fluorinated pyridines, including 2,3,6-trifluoropyridine, can be achieved through several methods. One approach involves the use of nickel complexes as intermediates. For instance, nickel complexes with 3-fluoropyridyl ligands have been utilized for the selective synthesis of tetrafluoropyridines, which can be further modified to produce various substituted pyridines . Another strategy for synthesizing poly-substituted pyridines, including those with trifluoromethyl groups, is based on C-F bond cleavage of anionically activated fluoroalkyl groups . This method provides a noble metal-free alternative for pyridine synthesis.
Molecular Structure Analysis
The molecular structure of fluorinated pyridines is characterized by the presence of fluorine atoms, which can influence the geometry and electronic distribution of the molecule. For example, the Ni-C distances in nickel complexes with fluoropyridyl ligands have been determined by X-ray crystallography, providing insight into the bonding characteristics of these compounds . Additionally, the molecular and crystal structures of related fluorinated compounds have been studied, revealing the influence of fluorine on the overall structure .
Chemical Reactions Analysis
Fluorinated pyridines can undergo various chemical reactions, which are essential for their application in synthesizing more complex molecules. The reaction of nickel complexes with carbon monoxide and other reagents leads to the formation of substituted pyridines . Moreover, the reactivity of chloro-trifluoromethyl pyridines with bisnucleophiles has been investigated, demonstrating their versatility as intermediates for the synthesis of azaindazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3,6-trifluoropyridine and related compounds are influenced by the presence of fluorine atoms. The vibrational frequencies, molecular electrostatic potential, and thermodynamic properties of chloro-trifluoromethyl pyridines have been computed using various computational methods, such as DFT, to understand these properties better . Additionally, the antimicrobial activities of these compounds have been tested, indicating potential biological applications .
Scientific Research Applications
Rotational Spectra Analysis
The rotational spectrum of 2,3,6-trifluoropyridine has been studied, showing the effect of fluorination on the ring geometry. This research investigated the ground state rotational spectrum in the 2.0 - 20.0 GHz region using pulsed jet Fourier transform microwave spectroscopy. The intense transitions enabled measurement of rotational transitions of all mono-C and N isotopologues in natural abundance, contributing to the understanding of its equilibrium structure (Chen et al., 2020).
Synthesis of Derivatives
2,3,6-Trifluoropyridine has been used in the synthesis of various derivatives, including 2,4,6-triarylpyridines. These derivatives possess a broad spectrum of biological and pharmaceutical properties, such as anticonvulsant and antimalarial effects, and are used in photodynamic cell-specific cancer therapy (Maleki, 2015).
Drug Discovery Applications
The compound has been utilized in drug discovery, specifically in the facile synthesis of novel protein kinase C theta inhibitors. Its derivatives, particularly 2,3,6-trisubstituted pyridines, are popular scaffolds for drug candidates and biologically attractive compounds (Katoh et al., 2017).
Safety And Hazards
2,3,6-Trifluoropyridine is considered hazardous . It is flammable and can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2,3,6-trifluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3N/c6-3-1-2-4(7)9-5(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLIANGJWPJFKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382559 | |
Record name | 2,3,6-Trifluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trifluoropyridine | |
CAS RN |
3512-18-3 | |
Record name | 2,3,6-Trifluoropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3512-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,6-Trifluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,6-trifluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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